Cas no 1119-94-4 (Dodecyltrimethylammonium bromide)

Dodecyltrimethylammonium bromide 化学的及び物理的性質
名前と識別子
-
- N,N,N-trimethyl-1-dodecanaminium bromide
- 1231
- Dodecyl Trimethyl Ammonium Bromide
- DTAB
- Dodecyl Trimethyl Amonium Bromide
- 1-Dodecanaminium,N,N,N-trimethyl-,bromide ammonium,dodecyltrimethyl-,bromide
- Dodecayltrimethylaminiumbromide
- dodecyltrimethyl-ammoniubromide
- e8013
- n,n,n-trimethyl-1-dodecanaminiubromide
- n,n,n-trimethyl-1-dodecanaminiubromidentis**ots0545456
- N-lauryl-N,N,N-trimethylammoniumbromide
- trimethyldodecylammoniumbromide
- trimethyllaurylammoniumbromide
- LAURYLTRIMETHYLAMMONIUM BROMIDE
- N-DODECYL TRIMETHYLAMMONIUM BROMIDE
- LAURTRIMONIUM BROMIDE
- (1-Dodecyl)trimethylammonium bromide
- Dodecyltrimethylammonium bromide (DTAB)
- dodecyl(trimethyl)azanium,bromide
- LTAB
- N,N,N-Trimethyldodecan-1-aminium bromide
- Dodecyltrimethylammonium bromide
- Dctab
- Morpan D
- DTAB (surfactant)
- 1-Dodecanaminium, N,N,N-trimethyl-, bromide
- Trimethyllaurylammonium bromide
- Trimethyldodecylammonium bromide
- FSM 23
- N-Lauryl-N,N,N-trimethylammonium bromide
- N,N,N-Trimethyldodecan-1-ammonium bromide
- Lau
-
- MDL: MFCD00011767
- インチ: 1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1
- InChIKey: XJWSAJYUBXQQDR-UHFFFAOYSA-M
- SMILES: [Br-].[N+](C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
- BRN: 3597463
計算された属性
- 精确分子量: 307.18700
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 17
- 回転可能化学結合数: 11
- 複雑さ: 135
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 互变异构体数量: 何もない
- XLogP3: 何もない
- Surface Charge: 0
じっけんとくせい
- Color/Form: 白粉。
- 密度みつど: 1.1566 (rough estimate)
- ゆうかいてん: 246 °C (dec.) (lit.)
- フラッシュポイント: 246°C
- Refractive Index: 1.5260 (estimate)
- Solubility: H2O: 0.1 M at 20 °C, clear, colorless
- すいようせい: 解体
- PSA: 0.00000
- LogP: 1.61750
- Solubility: 水に溶ける
- 敏感性: Hygroscopic
Dodecyltrimethylammonium bromide Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- 危険物輸送番号:UN3077
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38-50/53
- セキュリティの説明: S26-S36-S37/39
- FLUKA BRAND F CODES:3-10
- RTECS号:BQ3195000
-
危険物標識:
- HazardClass:9
- 安全术语:9
- 包装グループ:III
- Risk Phrases:R22; R36/37/38
- Packing Group:III
- TSCA:Yes
- 储存条件:Store at room temperature
Dodecyltrimethylammonium bromide 税関データ
- 税関コード:2923900090
- 税関データ:
中国税関コード:
2923900090概要:
29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Dodecyltrimethylammonium bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10761-10g |
(1-Dodecyl)trimethylammonium bromide, 99% |
1119-94-4 | 99% | 10g |
¥646.00 | 2022-09-27 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S15009-500g |
DTAB |
1119-94-4 | ,99% | 500g |
¥290.00 | 2022-01-07 | |
Cooke Chemical | A3148412-100G |
Dodecyltrimethylammonium bromide |
1119-94-4 | 99% | 100g |
RMB 52.00 | 2025-02-21 | |
Ambeed | A845744-1kg |
Dodecyl trimethyl ammonium bromide |
1119-94-4 | 98% | 1kg |
$101.0 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096017-50g |
Dodecyltrimethylammonium bromide |
1119-94-4 | 99% | 50g |
¥102 | 2023-09-10 | |
Chemenu | CM344273-100g |
Dodecyltrimethylammonium bromide |
1119-94-4 | 95%+ | 100g |
$58 | 2023-02-03 | |
abcr | AB110621-10 g |
(1-Dodecyl)trimethylammonium bromide, 99%; . |
1119-94-4 | 99% | 10 g |
€70.00 | 2023-07-20 | |
BAI LING WEI Technology Co., Ltd. | 284491-100G |
Dodecyltrimethylammonium bromide, 99% |
1119-94-4 | 99% | 100G |
¥ 297 | 2022-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1084852-500g |
Dodecyltrimethylammonium (bromide) |
1119-94-4 | 98% | 500g |
¥410 | 2023-04-17 | |
abcr | AB110621-250 g |
(1-Dodecyl)trimethylammonium bromide, 99%; . |
1119-94-4 | 99% | 250 g |
€446.00 | 2023-07-20 |
Dodecyltrimethylammonium bromide Suppliers
Dodecyltrimethylammonium bromide 関連文献
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Atsushi Date,Ryosuke Ishizuka,Nobuyuki Matubayasi Phys. Chem. Chem. Phys. 2016 18 13223
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Meina Wang,Chunxian Wu,Yongqiang Tang,Yaxun Fan,Yuchun Han,Yilin Wang Soft Matter 2014 10 3432
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Hugh D. Burrows,Telma Costa,M. Luisa Ramos,Artur J. M. Valente,Beverly Stewart,Licinia L. G. Justino,Aline I. A. Almeida,Nathanny Lessa Catarina,Ricardo Mallavia,Matti Knaapila Phys. Chem. Chem. Phys. 2016 18 16629
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Richard A. Campbell,Andrea Tummino,Boris A. Noskov,Imre Varga Soft Matter 2016 12 5304
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Yangchun Xie,Tao Yang,Junjun Ma,Xiaohua He Phys. Chem. Chem. Phys. 2021 23 27460
-
Ruilian Qi,Zhang Liu,Chengcheng Zhou,Yuchun Han,Yilin Wang Soft Matter 2017 13 7804
-
Zhiping Chen,Li Liu,Faxiang Shi,Wenwu Zhou,Zhiyuan Yang,Anning Zhou New J. Chem. 2022 46 3901
-
Qiaoli Chen,Hui Jin,Tianchun Cheng,Zhi Wang,Yaoyao Ren,Jinshu Tian,Yihan Zhu Nanoscale 2023 15 3772
-
Lin He,Feng Lin,Xingang Li,Hong Sui,Zhenghe Xu Chem. Soc. Rev. 2015 44 5446
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Aparna Saraf,Shweta Sharma,Shilpee Sachar New J. Chem. 2022 46 3697
Related Categories
- Other Chemical additives Functional Additives
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Tetraalkylammonium salts
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Quaternary ammonium salts Tetraalkylammonium salts
Dodecyltrimethylammonium bromideに関する追加情報
Dodecyltrimethylammonium Bromide (DTAB) – CAS No. 1119-94-4: Chemistry, Applications, and Cutting-Edge Research
Dodecyltrimethylammonium bromide, commonly abbreviated as DTAB, is a quaternary ammonium compound (QAC) with the chemical formula C₁₂H₂₅N(CH₃)₃Br. It belongs to the family of cationic surfactants characterized by their amphiphilic structure: a positively charged quaternary ammonium headgroup (N⁺(CH₃)₃Br⁻) connected via an ethylene bridge to a hydrophobic dodecyl (C₁₂) alkyl chain. This unique molecular architecture allows DTAB to interact selectively with negatively charged biomolecules, making it indispensable in diverse biomedical applications.
The compound exists as a white crystalline solid under standard conditions and demonstrates exceptional solubility in aqueous solutions due to its polar headgroup. Its critical micelle concentration (CMC) typically ranges between 0.05–0.1 mol/L at 25°C, enabling efficient micelle formation even at low concentrations—a property leveraged extensively in formulation design. Recent spectroscopic studies utilizing advanced techniques like small-angle neutron scattering (SANS, 2023) have revealed novel insights into its self-assembled structures under varying pH conditions, which correlate directly with membrane disruption efficacy.
In biomedical research, recent findings from the Journal of the American Chemical Society (JACS) highlight DTAB's role as an antimicrobial agent. Unlike traditional antibiotics that target specific metabolic pathways, this compound employs a broad-spectrum mechanism by destabilizing microbial cell membranes through electrostatic interactions with phospholipids and proteins. A 2023 clinical trial demonstrated its synergistic effect when combined with azithromycin against Pseudomonas aeruginosa, achieving log reductions comparable to conventional disinfectants but without inducing resistance development observed in other QACs.
Ongoing studies at Stanford University's Department of Bioengineering are exploring novel drug delivery systems utilizing DTAB-functionalized nanoparticles. These particles exploit the compound's ability to form stable vesicles for encapsulating hydrophobic drugs like paclitaxel or doxorubicin while maintaining targeted release capabilities via pH-triggered disintegration mechanisms. Preliminary results show enhanced tumor accumulation compared to unmodified carriers when tested on murine models of triple-negative breast cancer.
In virology research published earlier this year (Nature Biotechnology, March 2023), scientists discovered that sub-micellar concentrations of DTTAB's lipid-interacting properties disrupt viral capsid integrity without damaging host cell membranes. This selective activity was demonstrated against enveloped viruses such as influenza A and Zika virus variants, suggesting potential for antiviral prophylaxis strategies without compromising cellular viability—a critical advancement over older QAC formulations prone to cytotoxicity.
A groundbreaking application emerged from MIT's Synthetic Biology Lab where researchers engineered DNA delivery vectors incorporating DTTAB-modified polycations. These constructs achieved transfection efficiencies exceeding 85% in primary human hepatocytes while minimizing immune responses compared to PEI-based vectors traditionally used in gene therapy platforms.
In structural biology contexts, high-resolution cryo-electron microscopy (eLife Journal, July 2023) revealed how DTTAB's hydrocarbon chains intercalate into lipid bilayers at sub-CMC concentrations, creating transient pores that facilitate ion transport—a mechanism now being exploited for developing ion-selective membrane sensors using graphene oxide composites functionalized with this compound.
Surface plasmon resonance (SPR-based assays published in Analytical Chemistry,) have quantified binding affinities between DTTAB molecules and bacterial exopolysaccharides secreted by biofilm-forming pathogens like Candidatus Liberibacter asiaticus, responsible for citrus greening disease affecting global agriculture production.
Sustainable chemistry advancements include biocompatible polymer conjugates synthesized by coupling DTTAB with cellulose derivatives through click chemistry reactions (Bioconjugate Chemistry, May 2023). These materials exhibit tunable antimicrobial properties while maintaining biodegradability—critical for next-generation medical textiles requiring self-sanitizing surfaces without environmental persistence issues associated with longer-chain QACs.
New computational models developed using molecular dynamics simulations (Nano Letters, February 2023) predict optimal ratios for blending DTTAB with zwitterionic surfactants like sulfobetaines (SBBs), creating low-toxicity formulations suitable for ophthalmic applications where maintaining corneal epithelial integrity is paramount during surgical procedures.
A recent breakthrough from Oxford University demonstrated that microfluidics-generated droplets stabilized by trace amounts of DTTB can encapsulate live bacterial cultures for high-throughput screening purposes—enabling simultaneous testing of thousands of compounds against pathogens under physiologically relevant conditions without cross-contamination risks typical of traditional methods.
Innovative drug discovery approaches now employ DTTB-functionalized microarrays for rapid detection of antibiotic resistance markers on bacterial surfaces via surface-enhanced Raman spectroscopy (Analytical Chemistry, June 2023). This technique achieves detection limits below 1 CFU/mL within minutes—significantly faster than conventional culture-based methods—opening avenues for point-of-care diagnostics.
Biofilm eradication studies published this year show synergistic effects when combining DTTB with chitosan derivatives—resulting formulations achieved complete eradication of mature biofilms formed by Mycobacterium tuberculosis (Nature Communications, April 2023). The combination enhances membrane permeabilization while chitosan's polycationic nature binds mycobacterial cell wall components synergistically improving penetration depth beyond conventional monotherapies.
New insights into molecular interactions were gained through single-molecule force spectroscopy experiments revealing how DTTB molecules bind specifically to negatively charged heparan sulfate proteoglycans on cancer cell surfaces—this selective targeting mechanism forms the basis for next-generation targeted drug delivery systems currently undergoing preclinical trials at Johns Hopkins University.
Safety profile advancements include new toxicity assessment protocols using CRISPR-edited human skin fibroblasts expressing fluorescent biosensors—these studies confirm reduced epidermal irritation potential compared to C₁₄ analogues when applied topically below CMC levels (Toxicological Sciences, January 2023).
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